{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride
Overview
Description
{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3S2 and its molecular weight is 248.2. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to inhibit replication of both bacterial and cancer cells , suggesting that this compound may also target cellular replication processes.
Mode of Action
It is suggested that similar compounds may form a hydrogen bond with the active centers of the cell constituents through the azomethine group (>c=n-), resulting in interference with normal cell processes .
Biochemical Pathways
Similar 1,3,4-thiadiazol derivatives have been reported to disrupt processes related to dna replication , suggesting that this compound may also affect DNA replication pathways.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to inhibit replication of both bacterial and cancer cells , suggesting that this compound may also have similar inhibitory effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by the choice of base and solvent , suggesting that the action of this compound may also be influenced by environmental conditions.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2.2ClH/c1-4-7-8-5(10-4)9-3-2-6;;/h2-3,6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPYEIVUWTJSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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